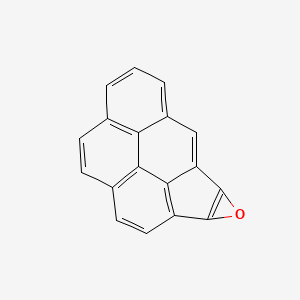

Benzo(1,10)acephenanthryleno(4,5-b)oxirene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzo(1,10)acephenanthryleno(4,5-b)oxirene is a polycyclic aromatic compound with the molecular formula C18H8O It is characterized by a fused ring system that includes an oxirene moiety, which is a three-membered ring containing an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(1,10)acephenanthryleno(4,5-b)oxirene typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable polycyclic aromatic hydrocarbon with an oxidizing agent can lead to the formation of the oxirene ring. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

Benzo(1,10)acephenanthryleno(4,5-b)oxirene can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxygen-containing derivatives.

Reduction: Reduction reactions can lead to the formation of hydrogenated products.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized aromatic compounds.

Scientific Research Applications

Benzo(1,10)acephenanthryleno(4,5-b)oxirene has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: It can be used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of Benzo(1,10)acephenanthryleno(4,5-b)oxirene involves its interaction with molecular targets and pathways within a system. The compound’s unique structure allows it to participate in various chemical reactions, potentially leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Benzo(1,2-b4,5-b’)diselenophene: A compound with a similar fused ring system but containing selenium atoms.

Phenazine: A nitrogen-containing polycyclic aromatic compound with diverse biological activities.

Acridine: Another polycyclic aromatic compound with applications in medicinal chemistry.

Uniqueness

Benzo(1,10)acephenanthryleno(4,5-b)oxirene is unique due to the presence of the oxirene ring, which imparts distinct chemical reactivity and potential applications. Its structural features differentiate it from other polycyclic aromatic compounds, making it a valuable compound for research and industrial applications.

Biological Activity

Benzo(1,10)acephenanthryleno(4,5-b)oxirene is a polycyclic aromatic compound with significant potential for biological activity. Its structure consists of fused aromatic rings that contribute to its chemical properties and biological interactions. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The chemical formula for this compound is C₁₈H₈O. The compound features a complex arrangement of fused aromatic rings which are known to influence its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 256.25 g/mol |

| Melting Point | Not available |

| Solubility | Poorly soluble in water |

| LogP (Partition Coefficient) | 4.5 |

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity. A study conducted on various cancer cell lines demonstrated that this compound can induce apoptosis (programmed cell death) in malignant cells. The mechanism appears to involve the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death.

Key Findings:

- In vitro studies showed a significant reduction in cell viability in breast cancer and lung cancer cell lines.

- The compound demonstrated dose-dependent effects, with higher concentrations leading to greater cytotoxicity.

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Preliminary studies suggest that this compound exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study:

A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL.

Neuroprotective Effects

Recent investigations have also explored the neuroprotective potential of this compound. It has been suggested that this compound may protect neuronal cells from oxidative damage.

Research Findings:

- In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, treatment with the compound significantly reduced cell death.

- Mechanistically, it appears to modulate antioxidant enzyme activity and reduce lipid peroxidation.

The biological activities of this compound can be attributed to several mechanisms:

- Oxidative Stress Induction: The generation of ROS leading to apoptosis in cancer cells.

- Antimicrobial Mechanism: Disruption of bacterial cell membranes or interference with metabolic pathways.

- Antioxidant Activity: Enhancement of endogenous antioxidant defenses in neuronal cells.

Table 2: Summary of Biological Activities

Properties

CAS No. |

73807-13-3 |

|---|---|

Molecular Formula |

C18H8O |

Molecular Weight |

240.3 g/mol |

IUPAC Name |

3-oxahexacyclo[13.3.1.02,4.05,18.08,17.011,16]nonadeca-1(19),2(4),5(18),6,8(17),9,11(16),12,14-nonaene |

InChI |

InChI=1S/C18H8O/c1-2-9-4-5-10-6-7-12-16-13(18-17(12)19-18)8-11(3-1)14(9)15(10)16/h1-8H |

InChI Key |

GDAIDXGUCXRHML-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C=C4C5=C(C=CC(=C35)C=C2)C6=C4O6 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.